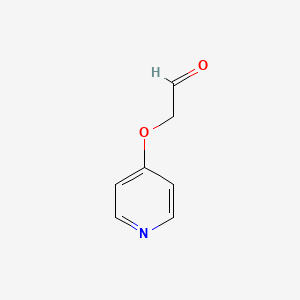
2-Pyridin-4-yloxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-yloxyacetaldehyde is an organic compound with the molecular formula C7H7NO2 It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridin-4-yloxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-4-yloxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (4-pyridinyloxy)acetic acid.
Reduction: Formation of (4-pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridin-4-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yloxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyridine ring.
4-Hydroxypyridine: Lacks the acetaldehyde group but shares the pyridine ring structure.
2-(4-Pyridinyloxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-Pyridin-4-yloxyacetaldehyde is unique due to the presence of both a pyridine ring and an aldehyde group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
163348-44-5 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.138 |
IUPAC Name |
2-pyridin-4-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-5H,6H2 |
InChI Key |
RLVRTSLXNUFGAM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OCC=O |
Synonyms |
Acetaldehyde, (4-pyridinyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


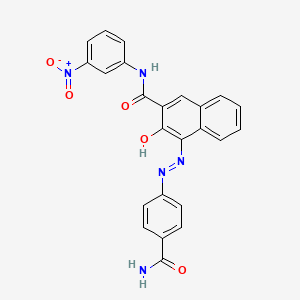
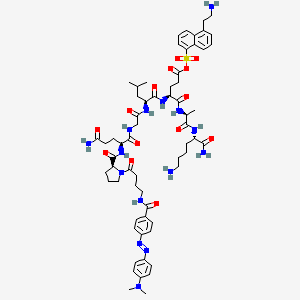
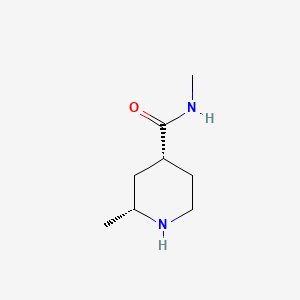
![1,3-Dioxolo[3,4]pyrrolo[2,1-b]oxazole (9CI)](/img/new.no-structure.jpg)


![N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B574780.png)
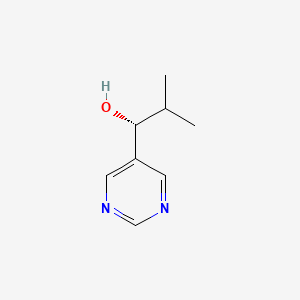
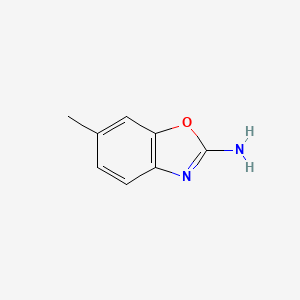
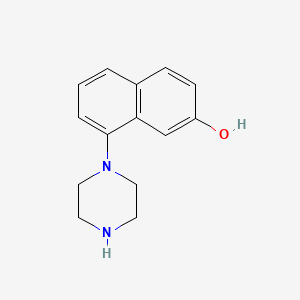
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
